4-Phenyloxane-4-carbaldehyde

Übersicht

Beschreibung

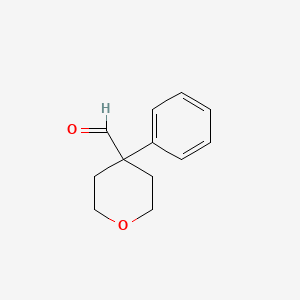

4-Phenyloxane-4-carbaldehyde is an organic compound with the molecular formula C11H12O2 It is characterized by a phenyloxane ring structure with an aldehyde functional group attached to the fourth carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyloxane-4-carbaldehyde typically involves the reaction of phenylmagnesium bromide with tetrahydropyran-4-one, followed by oxidation. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation processes using catalysts to improve yield and efficiency. The specific details of these methods are often proprietary and vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenyloxane-4-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: 4-Phenyloxane-4-carboxylic acid.

Reduction: 4-Phenyloxane-4-methanol.

Substitution: Various substituted phenyl derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

-

Synthesis of Bioactive Compounds

- 4-Phenyloxane-4-carbaldehyde serves as a versatile building block for synthesizing various bioactive compounds. It can be utilized in the formation of Schiff bases, which are known for their biological activities, including antimicrobial and anticancer properties .

- A notable study demonstrated the synthesis of novel derivatives that exhibited significant activity against cancer cell lines, showcasing its potential as a precursor in drug development .

- Antimicrobial Activity

Materials Science Applications

- Development of Metal-Organic Frameworks (MOFs)

- Corrosion Inhibition

Case Studies

Wirkmechanismus

The mechanism of action of 4-Phenyloxane-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The phenyl ring may also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

4-Phenyloxane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

4-Phenyloxane-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

4-Phenyl-2H-3,4,5,6-tetrahydropyran-4-carbaldehyde: A closely related compound with slight structural variations.

Uniqueness: 4-Phenyloxane-4-carbaldehyde is unique due to its specific combination of a phenyloxane ring and an aldehyde functional group

Biologische Aktivität

4-Phenyloxane-4-carbaldehyde, an organic compound with the molecular formula CHO, is characterized by a phenyloxane ring structure and an aldehyde functional group. This compound has garnered interest in scientific research due to its potential biological activities and interactions with biomolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The compound is synthesized through various methods, typically involving the reaction of phenylmagnesium bromide with tetrahydropyran-4-one, followed by oxidation. The synthesis requires anhydrous solvents and inert atmospheres to prevent unwanted reactions. The chemical structure allows for various reactions, including oxidation to carboxylic acids and reduction to alcohols, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The aldehyde group can serve as a reactive site for nucleophilic attack by biological nucleophiles such as amino acids, potentially leading to modifications in protein function or stability. This interaction may influence several biological pathways, including apoptosis and cell proliferation.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to or derived from this compound:

- Anticancer Studies : In a study assessing the inhibitory effects of synthesized flavonols on A549 cells, compounds with structural similarities exhibited IC values lower than that of established anticancer agents like 5-fluorouracil. For example, one compound showed an IC of 0.46 µM, indicating potent anticancer activity .

- Antimicrobial Research : Although direct studies on this compound are scarce, related compounds have shown promising antimicrobial properties. For instance, derivatives were tested against various pathogens, demonstrating significant efficacy .

- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds indicates that modifications in functional groups can significantly alter biological activity. For instance, the introduction of halogen substitutions has been linked to enhanced anticancer effects .

Table 1: Biological Activity Overview

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Aldehyde | Potential anticancer activity |

| 4-Phenyloxane-4-carboxylic acid | Carboxylic acid | Antimicrobial properties |

| 4-Phenyl-2H-tetrahydropyran-4-carbaldehyde | Aldehyde | Similar pharmacological profiles |

Eigenschaften

IUPAC Name |

4-phenyloxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIVCCVSMYLGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496721 | |

| Record name | 4-Phenyloxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66109-88-4 | |

| Record name | 4-Phenyloxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.